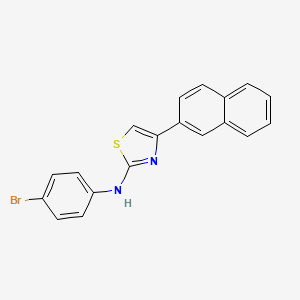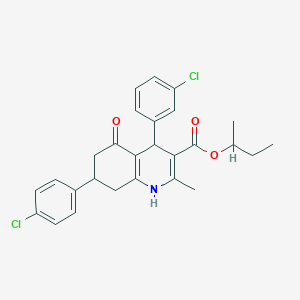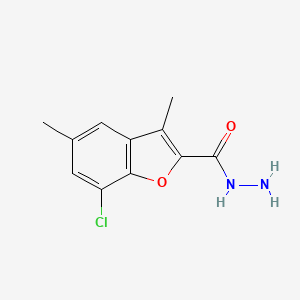![molecular formula C15H12BrClN2OS B5116108 3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5116108.png)
3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CPTH2 and has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. In
作用機序
The mechanism of action for 3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide involves the inhibition of HDAC8. HDAC8 is an enzyme that plays a critical role in the regulation of gene expression and is overexpressed in various cancer types. Inhibition of HDAC8 by CPTH2 results in the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenic pathways. This mechanism of action has been shown to be effective in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to exhibit anti-cancer effects by inhibiting the activity of HDAC8, resulting in the activation of tumor suppressor genes and the inhibition of oncogenic pathways. In addition to its anti-cancer effects, CPTH2 has also been shown to exhibit anti-inflammatory and neuroprotective effects. These effects are thought to be mediated by the inhibition of HDAC8 and the resulting changes in gene expression.
実験室実験の利点と制限
3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has several advantages for lab experiments. This compound is relatively easy to synthesize and has been optimized to yield high purity and yield. In addition, CPTH2 has been extensively studied and has been shown to exhibit potent anti-cancer, anti-inflammatory, and neuroprotective effects. However, there are also limitations to the use of this compound in lab experiments. CPTH2 has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action for this compound is complex and may require further investigation.
将来の方向性
There are several future directions for the study of 3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide. One potential direction is the investigation of the use of this compound in combination with other anti-cancer agents. CPTH2 has been shown to exhibit potent anti-cancer effects, and the combination with other agents may result in synergistic effects. Another potential direction is the investigation of the use of CPTH2 in the treatment of neurodegenerative diseases. This compound has been shown to exhibit neuroprotective effects, and further investigation may lead to the development of new therapies for these diseases. Finally, the mechanism of action for this compound is complex and may require further investigation to fully understand its potential therapeutic properties.
合成法
The synthesis method for 3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide involves the reaction between 4-chlorophenyl isothiocyanate and 2-aminophenol in the presence of a base. This reaction results in the formation of the intermediate 4-(4-chlorophenyl)-1,3-thiazol-2-amine, which is then reacted with hydrobromic acid to yield the final product. The synthesis method for this compound has been optimized to yield high purity and yield.
科学的研究の応用
3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been extensively studied for its potential therapeutic properties. This compound has been shown to exhibit anti-cancer effects in various cancer cell lines, including breast, lung, and colon cancer cells. CPTH2 has been found to inhibit the activity of the enzyme histone deacetylase 8 (HDAC8), which plays a critical role in cancer cell growth and survival. In addition to its anti-cancer effects, CPTH2 has also been shown to exhibit anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS.BrH/c16-11-6-4-10(5-7-11)14-9-20-15(18-14)17-12-2-1-3-13(19)8-12;/h1-9,19H,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLMHDJCBNVUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]](/img/structure/B5116029.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)


![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5116060.png)


![N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5116082.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5116083.png)
![2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5116098.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5116104.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5116122.png)
